An In-depth Technical Guide to the Core Structure of 1,2,3,4-Tetrahydroquinoxaline
An In-depth Technical Guide to the Core Structure of 1,2,3,4-Tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental structural and chemical properties of 1,2,3,4-tetrahydroquinoxaline. The document details its molecular architecture, supported by crystallographic data, and presents its characteristic spectroscopic signatures. Furthermore, detailed experimental protocols for its synthesis are provided to aid in its practical application in research and development. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.
Introduction
1,2,3,4-Tetrahydroquinoxaline is a heterocyclic compound that features a benzene ring fused to a dihydropyrazine ring. This core structure is a key component in a variety of biologically active molecules and serves as a valuable scaffold in medicinal chemistry and materials science. Its unique conformational flexibility and hydrogen bonding capabilities make it an attractive moiety for the design of novel therapeutic agents and functional materials. A thorough understanding of its basic structure and chemical properties is therefore essential for its effective utilization in these fields.
Molecular Structure
The fundamental structure of 1,2,3,4-tetrahydroquinoxaline consists of a bicyclic system where a benzene ring is fused to a saturated six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The systematic IUPAC name for this compound is 1,2,3,4-tetrahydroquinoxaline.[1]
General Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 3476-89-9 | [1] |
| Melting Point | 92-98 °C | |
| Boiling Point | 289 °C | [2] |
Crystallographic Data
X-ray crystallographic studies have provided precise insights into the three-dimensional structure of 1,2,3,4-tetrahydroquinoxaline. The analysis reveals that the piperazine ring adopts a puckered conformation, while the fused benzene ring is planar.[3]
A study by Pike and Dugan (2007) reported the following crystallographic data for 1,2,3,4-tetrahydroquinoxaline:[3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 9.8609(2) Å |
| b | 8.4986(2) Å |
| c | 16.9639(4) Å |
| Volume | 1421.64(6) ų |
| Z | 8 |
Spectroscopic Properties
The structural features of 1,2,3,4-tetrahydroquinoxaline give rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.4 - 6.8 | m | 4H | Aromatic protons |
| 3.3 - 3.5 | m | 4H | Methylene protons (-CH₂-) |
| ~3.0 | br s | 2H | Amine protons (-NH-) |
¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~140 | Quaternary aromatic carbons |
| ~120 | Tertiary aromatic carbons |
| ~115 | Tertiary aromatic carbons |
| ~42 | Methylene carbons (-CH₂-) |
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3,4-tetrahydroquinoxaline displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium | N-H stretching |
| 3100 - 3000 | Strong | Aromatic C-H stretching |
| 3000 - 2850 | Medium | Aliphatic C-H stretching |
| 1600 - 1585 | Medium | Aromatic C-C in-ring stretching |
| 1500 - 1400 | Medium | Aromatic C-C in-ring stretching |
| 1335 - 1250 | Strong | Aromatic C-N stretching |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 1,2,3,4-tetrahydroquinoxaline shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 134 | High | [M]⁺ (Molecular ion) |
| 133 | High | [M-H]⁺ |
| 105 | Medium | [M-H-C₂H₄]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
Synthesis via Hydrogenation of Quinoxaline
This protocol is adapted from the work of Pike and Dugan (2007).[3]
Materials:
-
Quinoxaline
-
5% Rhodium on alumina catalyst
-
Absolute ethanol
-
Hydrogen gas
-
Parr hydrogenation apparatus
Procedure:
-
Freshly sublimed quinoxaline (1.24 g, 9.51 mmol) and 5% rhodium on alumina catalyst (198 mg) are dissolved in 100% ethanol (50 mL) in a Parr hydrogenation apparatus.
-
The apparatus is purged with hydrogen gas and then pressurized to 40 psi.
-
The reaction mixture is shaken for 24 hours at room temperature.
-
The catalyst is removed by filtration through Celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from hot water to afford 1,2,3,4-tetrahydroquinoxaline as a white solid.
Synthesis via Condensation of o-Phenylenediamine with a 1,2-Dicarbonyl Compound (General Procedure)
This is a general and widely used method for the synthesis of quinoxaline derivatives, which can be subsequently reduced to 1,2,3,4-tetrahydroquinoxalines.
Materials:
-
o-Phenylenediamine
-
A 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)
-
Ethanol or acetic acid
-
Reducing agent (e.g., NaBH₄, H₂/Pd-C)
Procedure:
-
Equimolar amounts of o-phenylenediamine and the 1,2-dicarbonyl compound are dissolved in a suitable solvent such as ethanol or acetic acid.
-
The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the quinoxaline product.
-
The resulting quinoxaline is then dissolved in a suitable solvent (e.g., methanol, ethanol) and treated with a reducing agent such as sodium borohydride or subjected to catalytic hydrogenation to yield 1,2,3,4-tetrahydroquinoxaline.
-
The final product is isolated and purified by standard procedures such as recrystallization or column chromatography.
Visualizations
